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1,1,1-Trifluoro-5-bromo-2-
Compound Name:
pentanone

cat. No.: B3091206

CAS Number: 121749-67-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-5-bromo-2-pentanone is a halogenated ketone of significant interest in
medicinal chemistry and drug discovery. Its unique structural features, namely the terminal
trifluoromethyl group and the bromo functionality, make it a versatile synthetic intermediate for
the development of novel therapeutic agents. The trifluoromethyl group often enhances
metabolic stability and binding affinity of drug candidates, while the bromo group provides a
reactive handle for a variety of chemical modifications, such as cross-coupling reactions. This
guide provides a comprehensive overview of the chemical properties, synthesis, and potential
applications of 1,1,1-Trifluoro-5-bromo-2-pentanone, with a focus on its role as a building
block for enzyme inhibitors.

Chemical Properties and Data

1,1,1-Trifluoro-5-bromo-2-pentanone is a specialized organic compound with the molecular
formula CsHeBrFs0O.[1] Key quantitative data for this molecule are summarized in the table
below.
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Property Value Source

CAS Number 121749-67-5 [11[2][3]

Molecular Formula CsHeBrFsO [1]

Molecular Weight 219.00 g/mol [1]
5-bromo-1,1,1-trifluoropentan-

IUPAC Name [1]
2-one

5-Bromo-1,1,1-trifluoro-
Synonyms [1]
pentane-2-one

Synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone

While a specific, detailed experimental protocol for the synthesis of 1,1,1-Trifluoro-5-bromo-2-
pentanone is not readily available in the public domain, its synthesis can be inferred from
general methods for the preparation of trifluoromethyl ketones. A plausible synthetic route
would involve the reaction of a Grignard reagent derived from a protected 4-bromobutanol with
a trifluoroacetic acid derivative.

Hypothetical Experimental Protocol:

Step 1: Protection of 4-bromo-1-butanol 4-bromo-1-butanol would first be protected to prevent
the Grignard reagent from reacting with the hydroxyl group. A common protecting group for
alcohols is the tert-butyldimethylsilyl (TBDMS) group.

Step 2: Formation of the Grignard Reagent The protected 4-bromobutyl ether would then be
reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or
tetrahydrofuran) to form the corresponding Grignard reagent.

Step 3: Reaction with a Trifluoroacetylating Agent The Grignard reagent would then be added
to a trifluoroacetylating agent, such as ethyl trifluoroacetate, at a low temperature (e.g., -78 °C)
to form the desired ketone.

Step 4: Deprotection and Work-up Finally, the protecting group would be removed under acidic
conditions, followed by an aqueous work-up and purification by column chromatography to
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yield 1,1,1-Trifluoro-5-bromo-2-pentanone.

General Synthetic Workflow:

Plausible Synthetic Pathway
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Caption: Plausible synthetic workflow for 1,1,1-Trifluoro-5-bromo-2-pentanone.

Reactivity and Potential Applications in Drug
Development
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The bifunctional nature of 1,1,1-Trifluoro-5-bromo-2-pentanone makes it a valuable building
block in medicinal chemistry.

The Trifluoromethyl Ketone Moiety: A Serine and
Cysteine Protease Inhibitor

Trifluoromethyl ketones (TFMKSs) are a well-established class of reversible, covalent inhibitors
of serine and cysteine proteases.[4] The highly electrophilic carbonyl carbon of the TFMK is
susceptible to nucleophilic attack by the active site serine or cysteine residue of the protease.
This attack leads to the formation of a stable, yet reversible, hemiketal or hemithioketal adduct,
respectively. This mechanism effectively blocks the catalytic activity of the enzyme. The slow-
binding nature of this inhibition can result in potent enzyme inactivation.[5]

Signaling Pathway of Protease Inhibition:

Mechanism of Cysteine Protease Inhibition
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Caption: Inhibition of a cysteine protease by a trifluoromethyl ketone.

The Bromo Group: A Handle for Molecular Elaboration

The bromine atom in 1,1,1-Trifluoro-5-bromo-2-pentanone serves as a versatile functional
group for further chemical modifications, most notably through palladium-catalyzed cross-
coupling reactions such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction
of a wide variety of aryl, heteroaryl, or other organic moieties at this position. This capability is
highly valuable in structure-activity relationship (SAR) studies, where researchers can
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systematically modify this part of the molecule to optimize potency, selectivity, and
pharmacokinetic properties of a drug candidate.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity

While specific biological data for 1,1,1-Trifluoro-5-bromo-2-pentanone is not extensively
reported, the broader class of trifluoromethyl ketones has been shown to exhibit potent
inhibitory activity against various proteases. For instance, peptidyl trifluoromethyl ketones have
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been developed as inhibitors of the SARS-CoV 3CL protease, with some compounds exhibiting
time-dependent inhibition and Ki values in the micromolar range.

Conclusion

1,1,1-Trifluoro-5-bromo-2-pentanone is a promising scaffold for the development of novel
enzyme inhibitors and other therapeutic agents. Its trifluoromethyl ketone moiety provides a
well-validated "warhead" for targeting serine and cysteine proteases, while the bromo group
allows for extensive synthetic diversification. Further research into the synthesis and biological
evaluation of derivatives of this compound is warranted to fully explore its potential in drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3091206#1-1-1-trifluoro-5-bromo-2-pentanone-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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